molecular formula C14H14O3S B15090955 Methyl 4-phenethoxythiophene-2-carboxylate

Methyl 4-phenethoxythiophene-2-carboxylate

Cat. No.: B15090955
M. Wt: 262.33 g/mol
InChI Key: ZLIRTSJRHOEYQA-UHFFFAOYSA-N
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Description

Methyl 4-phenethoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenethoxythiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenethoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-phenethoxythiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-phenethoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenethoxy group and the thiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-phenethoxythiophene-2-carboxylate is unique due to the presence of the phenethoxy group, which imparts distinct chemical and biological properties. This differentiates it from other thiophene derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 4-(2-phenylethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C14H14O3S/c1-16-14(15)13-9-12(10-18-13)17-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

ZLIRTSJRHOEYQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCCC2=CC=CC=C2

Origin of Product

United States

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